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Compound of Interest

Compound Name:

5-Bromo-1-(4-

methoxybenzyl)pyrrole-2-

carbaldehyde

Cat. No.: B581297 Get Quote

An In-depth Technical Guide to 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde:

Synthesis, Characterization, and Applications

Introduction: A Versatile Heterocyclic Building Block
5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde is a polysubstituted pyrrole derivative

that has emerged as a valuable intermediate in synthetic organic chemistry. As a functionalized

heterocyclic compound, it serves as a key building block for the construction of more complex

molecular architectures. Pyrrole rings are fundamental scaffolds in a vast array of natural

products and pharmacologically active compounds, prized for their diverse biological activities.

[1][2][3] This specific molecule, identified by its CAS Number 1133116-27-4, combines several

key chemical features: an electron-rich pyrrole core, a protecting group on the nitrogen (the 4-

methoxybenzyl, or PMB, group), a reactive aldehyde at the 2-position, and a bromine atom at

the 5-position. This strategic arrangement of functional groups makes it an ideal precursor for

targeted modifications, particularly in the field of medicinal chemistry where it is recognized as

a "Protein Degrader Building Block".[4]

Molecular Structure and Physicochemical
Properties
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The core of the molecule is a five-membered pyrrole ring. The nitrogen atom (position 1) is

substituted with a 4-methoxybenzyl group, which not only protects the reactive N-H bond but

also enhances solubility in organic solvents. An aldehyde (carbaldehyde) group is located at

the C2 position, adjacent to the nitrogen. A bromine atom is situated at the C5 position, the

other position alpha to the nitrogen.

Pyrrole Ring
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O O CH₃
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Caption: Chemical structure of 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde.

Table 1: Physicochemical and Identification Data
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Property Value Reference(s)

CAS Number 1133116-27-4 [4][5]

Molecular Formula C₁₃H₁₂BrNO₂ [4][6]

Molecular Weight 294.14 g/mol [4]

Appearance
Typically a solid (e.g., white to

tan powder)
[7]

Purity Commonly available at ≥95% [4]

IUPAC Name

5-bromo-1-(4-

methoxybenzyl)-1H-pyrrole-2-

carbaldehyde

[8]

Rational Synthesis and Mechanistic Insights
The synthesis of this molecule is a logical, multi-step process that leverages well-established

reactions in heterocyclic chemistry. The general strategy involves first protecting the pyrrole

nitrogen, followed by formylation and then selective bromination.
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Pyrrole

Step 1: N-Protection
Reagents: 4-Methoxybenzyl chloride,
Base (e.g., NaH), Solvent (e.g., DMF)

1-(4-Methoxybenzyl)-1H-pyrrole

Step 2: Vilsmeier-Haack Formylation
Reagents: POCl₃, DMF

Solvent (e.g., DCE)

1-(4-Methoxybenzyl)pyrrole-2-carbaldehyde

Step 3: Electrophilic Bromination
Reagent: N-Bromosuccinimide (NBS)

Solvent (e.g., THF)

5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde
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Caption: Synthetic workflow for 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b581297?utm_src=pdf-body-img
https://www.benchchem.com/product/b581297?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b581297?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: N-Protection with 4-Methoxybenzyl (PMB) Group
The pyrrolic N-H proton is acidic and can interfere with subsequent electrophilic substitution

reactions. Protection is therefore the crucial first step. The 4-methoxybenzyl (PMB) group is an

excellent choice as it is robust under various conditions but can be readily cleaved later via

oxidation if the free N-H is required. The reaction proceeds via an Sₙ2 mechanism where a

strong base, such as sodium hydride (NaH), deprotonates the pyrrole to form the nucleophilic

pyrrolide anion, which then displaces the chloride from 4-methoxybenzyl chloride.

Step 2: Vilsmeier-Haack Formylation
The introduction of the aldehyde group is most efficiently achieved via the Vilsmeier-Haack

reaction.[9] This reaction utilizes a Vilsmeier reagent, a chloromethyliminium salt, generated in

situ from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide

(DMF).[10]

Mechanism Rationale: Pyrrole is an electron-rich aromatic system, making it highly

susceptible to electrophilic substitution. The Vilsmeier reagent is a mild electrophile, ideal for

formylating such activated rings.[10] Due to the powerful electron-donating effect of the

nitrogen atom, electrophilic attack is strongly favored at the α-positions (C2 and C5) over the

β-positions.[11][12] With the C1 position blocked by the PMB group, the reaction proceeds

with high regioselectivity to yield the 2-formylated product.

Step 3: Regioselective Bromination
The final step is the introduction of the bromine atom. The existing substituents—the N-PMB

group and the C2-aldehyde—dictate the position of the next electrophilic attack. The nitrogen

atom is a strong activating group, directing substitution to the remaining α-position (C5). The

C2-aldehyde is a deactivating group, which further disfavors substitution at the adjacent C3

position. Therefore, electrophilic bromination using a mild source of electrophilic bromine, such

as N-Bromosuccinimide (NBS), occurs with high selectivity at the C5 position.[13] Using NBS is

preferable to elemental bromine as it generates a low concentration of Br₂ in situ, minimizing

side reactions.

Structural Characterization and Data
Confirmation of the final structure relies on a combination of spectroscopic methods.
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Table 2: Representative Spectroscopic Data (Hypothetical)

Technique Data Interpretation

¹H NMR

δ ~9.5 ppm (s, 1H, -CHO): Aldehyde proton,

deshielded. δ ~7.2 ppm (d, 2H, Ar-H): Protons

on the PMB phenyl ring ortho to the CH₂ group.

δ ~6.9 ppm (d, 1H, Pyrrole-H): Pyrrole proton at

C3. δ ~6.8 ppm (d, 2H, Ar-H): Protons on the

PMB phenyl ring ortho to the methoxy group. δ

~6.2 ppm (d, 1H, Pyrrole-H): Pyrrole proton at

C4. δ ~5.5 ppm (s, 2H, -CH₂-): Methylene

protons of the benzyl group. δ ~3.8 ppm (s, 3H,

-OCH₃): Methoxy protons.

¹³C NMR

δ ~180 ppm (-CHO): Aldehyde carbonyl carbon.

δ ~160 ppm (Ar-C-O): Aromatic carbon attached

to the methoxy group. δ ~132-110 ppm:

Aromatic carbons of the pyrrole and phenyl

rings. δ ~55 ppm (-OCH₃): Methoxy carbon. δ

~52 ppm (-CH₂-): Methylene carbon.

Mass Spec (ESI+)

m/z ~294.0, 296.0: Molecular ion peaks [M+H]⁺

showing the characteristic ~1:1 isotopic pattern

for a single bromine atom.

Note: The chemical shifts (δ) are predicted values based on analogous structures and may

vary slightly depending on the solvent and experimental conditions.[14][15][16]

Applications in Drug Discovery and Organic
Synthesis
The true value of 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde lies in the

orthogonal reactivity of its functional groups, making it a versatile synthetic intermediate.

Aldehyde Group Chemistry: The aldehyde at C2 is a gateway for numerous transformations.

It can undergo Wittig reactions to form alkenes, reductive amination to introduce amine side
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chains, oxidation to a carboxylic acid, or serve as an anchor point for building complex

heterocyclic systems through condensation reactions.

Bromo Group Chemistry: The bromine atom at C5 is perfectly positioned for modern cross-

coupling reactions. It can readily participate in Suzuki, Stille, Sonogashira, or Buchwald-

Hartwig reactions to form new carbon-carbon or carbon-heteroatom bonds. This allows for

the introduction of diverse aryl, alkyl, or alkynyl substituents, rapidly increasing molecular

complexity.

Caption: Use in a Suzuki cross-coupling reaction to introduce an aryl group.

Protein Degraders: The designation of this molecule as a "Protein Degrader Building Block"

is significant.[4] Protein degraders, such as PROTACs (Proteolysis Targeting Chimeras), are

bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the

protein's degradation. This building block provides a rigid, functionalizable core scaffold that

can be elaborated to connect the target-binding and ligase-binding moieties.

Detailed Experimental Protocol (Representative)
The following is a representative protocol synthesized from standard procedures for the

reactions involved. Safety Precaution: These reactions should be performed by trained

personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Part A: Synthesis of 1-(4-Methoxybenzyl)-1H-pyrrole
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add

sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) and anhydrous N,N-

dimethylformamide (DMF).

Cool the suspension to 0 °C in an ice bath.

Add a solution of freshly distilled pyrrole (1.0 eq.) in anhydrous DMF dropwise over 20

minutes.

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for

an additional 30 minutes.
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Re-cool the mixture to 0 °C and add a solution of 4-methoxybenzyl chloride (1.05 eq.) in

anhydrous DMF dropwise.

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

Upon completion, carefully quench the reaction by slowly adding ice-cold water.

Extract the aqueous mixture with diethyl ether (3x).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography (silica gel, eluting with a

hexane/ethyl acetate gradient) to yield the product as an oil or low-melting solid.

Part B: Synthesis of 1-(4-Methoxybenzyl)pyrrole-2-
carbaldehyde[17]

In a separate flame-dried flask under an inert atmosphere, cool anhydrous 1,2-

dichloroethane (DCE) to 0 °C.

Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) to anhydrous DMF (1.5 eq.) in the

cooled DCE. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

Add a solution of 1-(4-methoxybenzyl)-1H-pyrrole (from Part A, 1.0 eq.) in DCE to the

Vilsmeier reagent dropwise at 0 °C.

After addition, allow the mixture to warm to room temperature and then heat to reflux

(approx. 80 °C) for 1-2 hours.

Cool the reaction to room temperature and then place in an ice bath.

Carefully neutralize the reaction by slowly adding a saturated aqueous solution of sodium

bicarbonate until gas evolution ceases, followed by 1M NaOH solution until the pH is ~8-9.

Stir vigorously for 30 minutes, then separate the organic layer.

Extract the aqueous layer with dichloromethane (3x).
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Combine all organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and

concentrate.

Purify by flash chromatography to yield the product.

Part C: Synthesis of 5-Bromo-1-(4-
methoxybenzyl)pyrrole-2-carbaldehyde

Dissolve the aldehyde from Part B (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a flask

protected from light.

Cool the solution to -78 °C using a dry ice/acetone bath.

Add a solution of N-Bromosuccinimide (NBS, 1.0 eq.) in anhydrous THF dropwise over 30

minutes.

Maintain the reaction at -78 °C and stir for 2-3 hours, monitoring by TLC.

Upon completion, quench the reaction with a saturated aqueous solution of sodium

thiosulfate.

Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate.

Purify the crude solid by recrystallization or flash chromatography to afford the final title

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.mdpi.com/1422-0067/25/23/12873
https://www.mdpi.com/1422-0067/25/23/12873
https://scispace.com/pdf/pyrrole-a-resourceful-small-molecule-in-key-medicinal-hetero-c6dc7ae6wv.pdf
https://pubs.rsc.org/en/content/articlelanding/2015/ra/c4ra15710a
https://pubs.rsc.org/en/content/articlelanding/2015/ra/c4ra15710a
https://www.calpaclab.com/5-bromo-1-4-methoxybenzyl-pyrrole-2-carbaldehyde-min-95-5-grams/ala-b179530-5g
https://www.scbt.com/zh/p/5-bromo-1-4-methoxybenzyl-pyrrole-2-carbaldehyde-1133116-27-4
https://www.sigmaaldrich.com/TW/zh/product/combiblocksinc/com448621494?context=bbe
https://www.sigmaaldrich.cn/CN/zh/product/ambeedinc/ambh2d6f7e05?context=bbe
https://www.chembk.com/en/supply/5-Bromo-1-(4-methoxybenzyl)-1H-pyrrole-2-carbaldehyde
https://www.ijpcbs.com/articles/review-article-on-vilsmeierhaack-reaction.pdf
https://www.chemistrysteps.com/vilsmeier-haack-reaction/
https://pubs.rsc.org/en/content/articlelanding/1970/j3/j39700002563
https://pubs.rsc.org/en/content/articlelanding/1970/j3/j39700002563
https://www.scribd.com/document/826102546/18
https://www.guidechem.com/encyclopedia/4-bromopyrole-2-carboxaldehyde-dic529494.html
https://www.rsc.org/suppdata/d4/ob/d4ob00052h/d4ob00052h1.pdf
https://m.chemicalbook.com/SpectrumEN_1003-29-8_1HNMR.htm
https://www.researchgate.net/publication/267789173_Pyrrole_studies_part_47_1_13_C_NMR_Spectroscopic_characterisation_of_the_products_of_the_reaction_of_formylpyrroles_with_aniline_and_diaminobenzenes
https://www.benchchem.com/product/b581297#5-bromo-1-4-methoxybenzyl-pyrrole-2-carbaldehyde-structure
https://www.benchchem.com/product/b581297#5-bromo-1-4-methoxybenzyl-pyrrole-2-carbaldehyde-structure
https://www.benchchem.com/product/b581297#5-bromo-1-4-methoxybenzyl-pyrrole-2-carbaldehyde-structure
https://www.benchchem.com/product/b581297#5-bromo-1-4-methoxybenzyl-pyrrole-2-carbaldehyde-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b581297?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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